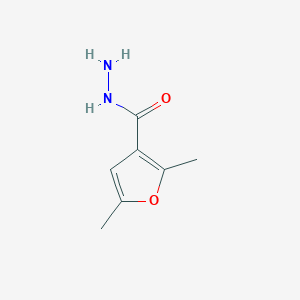

2,5-Dimethylfuran-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- CC-90011, chimiquement connu sous le nom d'acide ®-2-(4-amino-7-fluoroquinolin-3-yl)acétique, est un dérivé de l'acide acétique.

- Il fonctionne en inhibant des voies de signalisation spécifiques, bloquant ainsi la croissance et la prolifération des cellules tumorales. Son activité antitumorale potentielle en fait un composé intéressant pour des recherches plus approfondies.

Méthodes De Préparation

- CC-90011 peut être synthétisé en utilisant des méthodes de synthèse organique.

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans la littérature.

Analyse Des Réactions Chimiques

- CC-90011 subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions restent non divulgués.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.

Applications de la recherche scientifique

- CC-90011 a été étudié de manière approfondie pour ses applications potentielles dans divers domaines :

Chimie : En tant qu'inhibiteur de la lysine-spécifique déméthylase-1 (LSD1), il a un impact sur la régulation épigénétique.

Biologie : Ses effets sur les marqueurs de différenciation cellulaire ont été étudiés.

Médecine : CC-90011 semble prometteur dans le traitement de la leucémie aiguë myéloïde (LAM) et du cancer du poumon à petites cellules (CPPC).

Mécanisme d'action

- CC-90011 exerce ses effets en inhibant la LSD1.

- Les cibles moléculaires et les voies impliquées dans son action sont encore en cours d'exploration.

Applications De Recherche Scientifique

Environmental Applications

Ozone Chemistry and Atmospheric Studies

Recent research has highlighted the role of 2,5-dimethylfuran in atmospheric chemistry, particularly in the context of ozone oxidation mechanisms. Studies have shown that DMF serves as a model compound for investigating the nighttime oxidation of furans by ozone (O₃) in biomass burning plumes. This research is crucial for understanding the reactivity and acidity of these plumes, which can influence air quality and climate models. The findings suggest that reactions involving DMF contribute significantly to the overall chemistry within these atmospheric phenomena .

Energy Applications

Biofuel Production

2,5-Dimethylfuran is recognized as a promising biofuel due to its high energy density (30 kJ/cm³) and favorable physical properties that make it comparable to gasoline. It is derived from renewable carbohydrate sources through catalytic processes, which convert waste carbohydrates into furan-based biofuels. The synthesis of DMF from fructose or other carbohydrates involves a one-pot process that includes dehydration and hydrogenation steps . This bioconversion not only provides an eco-friendly alternative to fossil fuels but also addresses environmental concerns associated with traditional energy sources.

Comparison of Fuel Properties

| Property | 2,5-Dimethylfuran | Gasoline |

|---|---|---|

| Energy Density | 30 kJ/cm³ | ~31 kJ/cm³ |

| Research Octane Number | 119 | ~87-92 |

| Miscibility with Water | Immiscible | Miscible |

Pharmaceutical Applications

Potential Drug Development

The compound 2,5-dimethylfuran-3-carbohydrazide has been identified as a potential lead structure for developing new pharmaceutical agents targeting inflammation and other diseases. Its unique hydrazone linkage and furan ring structure may enhance its biological activity. Preliminary studies indicate that derivatives of DMF-CH exhibit anti-inflammatory and antimicrobial properties, making them candidates for further investigation in drug development.

Synthesis and Characterization

N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a notable derivative formed through the condensation reaction of DMF-CH with 4-fluorobenzaldehyde. This compound's stability and reactivity can be influenced by various factors such as solvent choice and temperature, which are critical for optimizing its biological efficacy.

Mécanisme D'action

- CC-90011 exerts its effects by inhibiting LSD1.

- Molecular targets and pathways involved in its action are still being explored.

Comparaison Avec Des Composés Similaires

- CC-90011 appartient à une classe d'inhibiteurs de la LSD1 réversibles.

- D'autres composés similaires comprennent le SP-2577, qui est également en essais cliniques pour les tumeurs solides .

Activité Biologique

2,5-Dimethylfuran-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with two methyl groups and a hydrazide functional group. This structure is significant for its reactivity and potential interactions with biological targets. The compound's ability to form hydrogen bonds and stable complexes with various biomolecules is central to its biological activity.

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Enzyme Inhibition : The hydrazide moiety can bind to enzymes, potentially inhibiting their activity.

- Interaction with DNA : The compound may interfere with DNA processes, affecting cellular replication and repair mechanisms.

- Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro, suggesting its application in treating inflammatory diseases .

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, highlighting its potential in cancer therapy.

Antiviral Activity

A study on furan-carboxamide derivatives indicated that compounds similar to this compound demonstrated significant antiviral activity against the H5N1 influenza virus. The most effective derivative had an EC50 value of 1.25 μM, showcasing the potential for developing antiviral agents from this chemical scaffold .

Environmental Impact

Research on the environmental behavior of 2,5-dimethylfuran derivatives has shown that they can undergo oxidation reactions in the atmosphere. These reactions contribute to secondary organic aerosol formation, which has implications for air quality and climate change .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cytotoxicity | Inhibited cancer cell growth | |

| Antiviral | Inhibition of H5N1 virus |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| DNA Interaction | Interferes with DNA replication processes |

| Radical Scavenging | Reduces oxidative stress by scavenging radicals |

Propriétés

IUPAC Name |

2,5-dimethylfuran-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBKLMAOOHWVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.